An In-depth Technical Guide to the Chemical Properties of 1-(Cyanomethyl)-1H-indole-6-carboxylic Acid
An In-depth Technical Guide to the Chemical Properties of 1-(Cyanomethyl)-1H-indole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-(Cyanomethyl)-1H-indole-6-carboxylic acid, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into the structural features, reactivity, and analytical characterization of this molecule. The synthesis of this compound is detailed, drawing upon established methodologies for the N-alkylation of indole derivatives. Spectroscopic data, including predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, are presented to aid in its identification and characterization. Furthermore, this guide explores the compound's stability, solubility, and potential applications as a key intermediate in the development of novel therapeutic agents and functional materials. The information is intended to provide researchers and drug development professionals with a foundational understanding of this compound's chemical behavior, facilitating its application in innovative research endeavors.
Introduction
1-(Cyanomethyl)-1H-indole-6-carboxylic acid (Figure 1) is a bifunctional indole derivative that has emerged as a valuable building block in organic synthesis. Its structure incorporates a reactive carboxylic acid moiety on the benzene ring and a cyanomethyl group on the indole nitrogen, offering multiple sites for chemical modification. This unique combination of functional groups makes it an attractive precursor for the synthesis of a diverse range of more complex molecules.[1]
The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities, including anti-inflammatory and anticancer properties.[2] The addition of the cyanomethyl and carboxylic acid groups to the indole core provides handles for further chemical elaboration, enabling the exploration of new chemical space in drug discovery programs.[1] This guide will provide a detailed examination of the chemical properties of this compound, offering insights into its synthesis, reactivity, and analytical characterization.
Figure 1: Chemical Structure of 1-(Cyanomethyl)-1H-indole-6-carboxylic acid
Caption: Structure of 1-(Cyanomethyl)-1H-indole-6-carboxylic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(Cyanomethyl)-1H-indole-6-carboxylic acid is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings.
Table 1: Physicochemical Properties of 1-(Cyanomethyl)-1H-indole-6-carboxylic acid
| Property | Value | Source |
| CAS Number | 885266-70-6 | [1] |
| Molecular Formula | C₁₁H₈N₂O₂ | [1] |
| Molecular Weight | 200.19 g/mol | [1] |
| Appearance | Predicted: White to off-white solid | - |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water. | - |
| Storage | 0-8°C | [1] |
Synthesis and Reactivity
Proposed Synthesis Workflow
The N-alkylation of an indole typically proceeds via deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic attack on the alkylating agent. A strong base is generally required to achieve complete deprotonation and favor N-alkylation over C3-alkylation.
Caption: Proposed workflow for the synthesis of 1-(Cyanomethyl)-1H-indole-6-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on known N-alkylation reactions of indoles and should be optimized for this specific substrate.
Materials:
-
Indole-6-carboxylic acid
-
Sodium hydride (60% dispersion in mineral oil)
-
Bromoacetonitrile
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add indole-6-carboxylic acid (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add bromoacetonitrile (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Reactivity Considerations
The reactivity of 1-(Cyanomethyl)-1H-indole-6-carboxylic acid is dictated by its three main components: the indole ring, the carboxylic acid, and the nitrile group.
-
Indole Ring: The indole nucleus is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. However, the N1 position is substituted, which will influence the regioselectivity of further reactions.
-
Carboxylic Acid: The carboxylic acid group can undergo standard transformations, such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity is influenced by the electron-donating nature of the indole ring.
-
Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing a versatile handle for further derivatization.
Spectroscopic Characterization
While experimental spectra for 1-(Cyanomethyl)-1H-indole-6-carboxylic acid are not publicly available, predictive models can provide valuable insights for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Predicted):
-
The protons on the indole ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm).
-
The methylene protons of the cyanomethyl group (N-CH₂-CN) would likely appear as a singlet around δ 5.0-5.5 ppm.
-
The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (δ > 10 ppm).
13C NMR (Predicted):
-
The carbon atoms of the indole ring will resonate in the aromatic region (δ 100-140 ppm).
-
The carbonyl carbon of the carboxylic acid is expected around δ 165-175 ppm.
-
The nitrile carbon will likely appear around δ 115-120 ppm.
-
The methylene carbon of the cyanomethyl group is predicted to be in the range of δ 40-50 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Table 2: Predicted Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 3300-2500 (broad) |
| Aromatic C-H | Stretching | 3100-3000 |
| Nitrile C≡N | Stretching | 2260-2240 |
| Carbonyl C=O | Stretching | 1725-1700 |
| Aromatic C=C | Stretching | 1600-1450 |
Analytical Methodologies
The purity and identity of 1-(Cyanomethyl)-1H-indole-6-carboxylic acid can be determined using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for analyzing the purity of this compound. A C18 column with a gradient elution using a mobile phase of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) should provide good separation. Detection can be achieved using a UV detector, likely at a wavelength around 220 nm and 280 nm, corresponding to the indole chromophore.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the compound is expected to show a prominent ion corresponding to its protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
Applications in Research and Development
1-(Cyanomethyl)-1H-indole-6-carboxylic acid is a valuable intermediate for the synthesis of a variety of target molecules in different research areas.[1]
Pharmaceutical Research
The bifunctional nature of this compound makes it an ideal starting material for the synthesis of libraries of indole derivatives for screening against various biological targets. The carboxylic acid can be converted to amides or esters, while the nitrile can be transformed into other functional groups, allowing for the rapid generation of analogs. Potential therapeutic areas include:
-
Oncology: As a precursor to compounds with anti-cancer properties.[3]
-
Inflammation: For the development of novel anti-inflammatory agents.[3]
-
Neurological Disorders: As a key intermediate for agents targeting the central nervous system.[1]
Caption: Potential research applications stemming from the core scaffold.
Agrochemicals and Material Science
The indole scaffold is also present in some agrochemicals. The functional groups on 1-(Cyanomethyl)-1H-indole-6-carboxylic acid allow for its incorporation into novel pesticides or herbicides.[1] In material science, indole derivatives can be used in the development of organic electronic materials and functional polymers.
Safety, Handling, and Storage
Safety:
-
It is recommended to handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Handling:
-
Use standard laboratory practices for handling solid chemical reagents.
Storage:
-
Store in a cool, dry place. Commercial suppliers recommend storage at 0-8°C.[1]
-
Keep the container tightly closed.
Conclusion
1-(Cyanomethyl)-1H-indole-6-carboxylic acid is a strategically functionalized indole derivative with considerable potential as a building block in synthetic chemistry. Its unique combination of a carboxylic acid and a cyanomethyl group provides a versatile platform for the creation of diverse and complex molecular architectures. While detailed experimental data in the public domain is limited, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles. As the demand for novel bioactive compounds and functional materials continues to grow, the utility of such well-designed intermediates is expected to increase, making 1-(Cyanomethyl)-1H-indole-6-carboxylic acid a compound of significant interest to the scientific community.
